Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride
Description
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride is a piperidine-containing benzoate derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a methyl ester group on the benzene ring. This compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting enzymes or receptors where piperidine moieties play a critical role . Its structure combines hydrophilic (hydroxyl group) and lipophilic (aromatic ester) components, influencing solubility, bioavailability, and binding interactions.
Properties
IUPAC Name |
methyl 4-(4-hydroxypiperidin-4-yl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-12(15)10-2-4-11(5-3-10)13(16)6-8-14-9-7-13;/h2-5,14,16H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUGGUACVWRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxypiperidine and benzoic acid as the primary starting materials.
Esterification: The hydroxyl group of 4-hydroxypiperidine is first protected using a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: The protected 4-hydroxypiperidine is then coupled with benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxypiperidine group can act as a ligand for certain receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS 936130-82-4)
- Molecular Formula: C₁₃H₁₈ClNO₂
- Key Differences : Lacks the hydroxyl group on the piperidine ring.
- Increased lipophilicity may enhance membrane permeability but reduce target specificity in polar environments.
4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS 149353-84-4)
- Molecular Formula: C₁₂H₁₆ClNO₂
- Key Differences : Features a carboxylic acid group instead of a methyl ester.
- Implications: Higher acidity (pKa ~4-5) compared to the ester (pKa ~8-9), influencing ionization state and absorption in biological systems . Potential for stronger ionic interactions with basic residues in enzyme active sites.
Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS 1220021-56-6)
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate Hydrochloride (CAS 1233954-88-5)
- Molecular Formula : C₁₄H₁₈ClN₂O₃
- Key Differences : Incorporates a carbamoyl group between the benzoate and piperidine.
- Higher molecular weight (298.77 g/mol) may affect pharmacokinetics.
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride ()
Biological Activity
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological and psychological disorders. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, a well-known scaffold in medicinal chemistry. The presence of the hydroxypiperidine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in histaminergic signaling.
Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at histamine receptors, particularly the H3 receptor. This receptor is implicated in various neurological functions, including modulation of neurotransmitter release and cognitive processes.
Histamine H3 Receptor Interaction
A study demonstrated that derivatives of piperidine can effectively inhibit the H3 receptor, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and other cognitive disorders. The lead compound from this series exhibited an IC50 value of approximately 41.7 nM, indicating significant potency against H3 receptor-mediated signaling pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection by modulating cholinergic and histaminergic systems.
- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) has been observed, which may enhance cholinergic transmission in the brain. This is particularly relevant for conditions like Alzheimer's disease where cholinergic deficits are prominent .
- Antimicrobial Properties : Some studies have indicated that related compounds possess antibacterial activity, though specific data on this compound is limited.
Case Study 1: Neuropharmacological Evaluation
A recent investigation assessed the neuropharmacological properties of piperidine derivatives, including this compound. The study utilized behavioral assays in rodent models to evaluate memory enhancement and anxiolytic effects. The results indicated significant improvements in memory retention and reduced anxiety-like behaviors compared to control groups.
| Compound | IC50 (nM) | Effect |
|---|---|---|
| Methyl 4-(4-hydroxypiperidin-4-yl)benzoate | 41.7 ± 8.5 | H3 receptor antagonist |
| ADS031 (related compound) | <32 | AChE inhibition |
Case Study 2: Antimicrobial Activity
Another study explored the antibacterial properties of benzothiazole derivatives, some of which share structural similarities with this compound. The findings suggested low nanomolar IC50 values against various bacterial strains, indicating potential for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
